Carbonyl Position Specificity: α-Keto Ester vs. β-Keto Ester Substrate Discrimination by Carbonyl Reductase SSCR
The carbonyl reductase from Sporobolomyces salmonicolor (SSCR) exhibits distinct substrate preferences between α-keto esters and β-keto esters. Among a broad panel of ketone substrates tested, SSCR shows highest catalytic activity for the reduction of α-keto esters [1]. While ethyl 4,4-dimethyl-3-oxopentanoate (the β-keto ester isomer, CAS 17094-34-7) is reduced by SSCR with excellent optical purity, the α-keto ester class—to which ethyl 4,4-dimethyl-2-oxopentanoate belongs—elicits the highest activity from this enzyme [1]. For aliphatic α-keto esters, SSCR produces (R)-enantiomer alcohol products, whereas aromatic α-keto esters yield (S)-enantiomers, demonstrating that the α-keto ester pharmacophore engages a distinct binding mode with predictable stereochemical outcomes [1].
| Evidence Dimension | Carbonyl reductase (SSCR) substrate class activity ranking |
|---|---|
| Target Compound Data | α-Keto ester class (includes ethyl 4,4-dimethyl-2-oxopentanoate): highest activity class for SSCR reduction |
| Comparator Or Baseline | β-Keto ester class (includes ethyl 4,4-dimethyl-3-oxopentanoate, CAS 17094-34-7): reduced with excellent optical purity but lower relative activity than α-keto esters |
| Quantified Difference | α-Keto esters elicit the highest activity among all ketone classes tested (aliphatic ketones, aromatic ketones, α-keto esters, β-keto esters); quantitative fold-difference not specified in the primary source. |
| Conditions | Purified recombinant SSCR enzyme, in vitro reduction assay, NADPH cofactor, substrate panel evaluation |
Why This Matters
For enantioselective biocatalytic synthesis, the α-keto ester structure ensures maximal catalytic turnover with SSCR, providing a predictable stereochemical outcome (R-configuration for aliphatic α-keto esters) that differs from β-keto ester reduction profiles.
- [1] Zhu, D.; Yang, Y.; Buynak, J.D.; Hua, L. Stereoselective ketone reduction by a carbonyl reductase from Sporobolomyces salmonicolor. Substrate specificity, enantioselectivity and enzyme-substrate docking studies. Org. Biomol. Chem. 2006, 4, 2690–2695. View Source
